4-Ethyl-2-methylhexan-3-ol

Catalog No.
S16094748
CAS No.
33943-21-4
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-methylhexan-3-ol

CAS Number

33943-21-4

Product Name

4-Ethyl-2-methylhexan-3-ol

IUPAC Name

4-ethyl-2-methylhexan-3-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-5-8(6-2)9(10)7(3)4/h7-10H,5-6H2,1-4H3

InChI Key

GBUYIUMHXYBONU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C)C)O

4-Ethyl-2-methylhexan-3-ol is a secondary alcohol with the molecular formula C9H20OC_9H_{20}O and a molecular weight of approximately 144.25 g/mol. Its structure features a hydroxyl group (-OH) attached to the third carbon of a hexane chain, which also includes an ethyl group on the fourth carbon and a methyl group on the second carbon. This unique arrangement contributes to its distinct chemical and physical properties, making it a compound of interest in various scientific fields .

  • Oxidation: The compound can be oxidized to form 4-ethyl-2-methylhexan-3-one using oxidizing agents such as chromic acid or potassium permanganate.
  • Reduction: It can be reduced to 4-ethyl-2-methylhexane using strong reducing agents like hydrogen gas in the presence of metal catalysts.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by halides using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in organic synthesis.

Several methods are available for synthesizing 4-ethyl-2-methylhexan-3-ol:

  • Reduction of Ketones: A common synthetic route involves the reduction of 4-ethyl-2-methylhexan-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Catalytic Hydrogenation: In an industrial context, the compound may be produced via catalytic hydrogenation of its corresponding ketone under high pressure and temperature conditions with metal catalysts like palladium on carbon .

These methods underline its importance as an intermediate in organic synthesis.

4-Ethyl-2-methylhexan-3-ol finds applications in various industries:

  • Fragrance and Flavor Production: It is utilized in creating specific scents and flavors due to its pleasant olfactory properties.
  • Solvent and Intermediate: The compound serves as a solvent and an intermediate in organic synthesis, facilitating the production of more complex molecules .
  • Biological Research: Its potential biological roles make it a subject of interest in studies related to pheromones and signaling pathways in living organisms .

Several compounds exhibit structural similarities to 4-ethyl-2-methylhexan-3-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Ethyl-3-pentanolC7H16OC_7H_{16}OEthyl group on the second carbon
3-Methylhexan-2-olC8H18OC_8H_{18}OMethyl group on the third carbon
3-Pentanol, 2-methylC7H16OC_7H_{16}ODifferent arrangement of carbon chain

Uniqueness

The uniqueness of 4-ethyl-2-methylhexan-3-ol lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties compared to its isomers. This structural configuration allows for unique interactions and applications that may not be present in similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 g/mol

Monoisotopic Mass

144.151415257 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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